![molecular formula C15H16N4O3 B2865185 6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 879457-23-5](/img/structure/B2865185.png)
6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a compound of interest in the scientific community due to its potential applications in research. This compound is a derivative of the amino acid tryptophan and is synthesized through the reaction of 5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione with an amine. This compound has been found to have a number of potential applications in research, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
Facile Construction of Substituted Pyrimidines
The synthesis of substituted pyrimido[4,5-d]pyrimidones demonstrates the chemical versatility of pyrimidine derivatives. This research highlights the potential of pyrimidine compounds for creating complex molecular structures that could have various applications in drug design and material science. The study's methodology could provide a foundation for further exploration of the unique chemical properties and applications of similar compounds (Hamama et al., 2012).
Optical and Nonlinear Optical Properties
Pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their optical, nonlinear optical (NLO), and potential drug discovery applications. These compounds exhibited considerable NLO character, suggesting their utility in NLO device fabrications. This study provides insights into the multifunctional applications of pyrimidine derivatives in optics and pharmaceuticals (Mohan et al., 2020).
Antimicrobial Activity
The synthesis and preliminary evaluation of new Schiff bases of pyrido[1,2-a] pyrimidine derivatives have demonstrated potential antimicrobial activities. This research suggests that pyrimidine derivatives could be promising candidates for developing new antibacterial and antitumor agents, highlighting their significant potential in medicinal chemistry (Alwan et al., 2014).
Molecular Frameworks and Hydrogen Bonding
The study of hydrogen-bonded frameworks in pyrimidine derivatives reveals intricate molecular arrangements that could inform the design of new materials with specific mechanical, optical, or electronic properties. Understanding these molecular interactions is crucial for material science and pharmaceuticals (Low et al., 2007).
properties
IUPAC Name |
6-amino-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-10-2-3-12-11(6-10)9(8-17-12)4-5-19-13(16)7-14(20)18-15(19)21/h2-3,6-8,17H,4-5,16H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMAHGZEAHKOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(=CC(=O)NC3=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione |
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